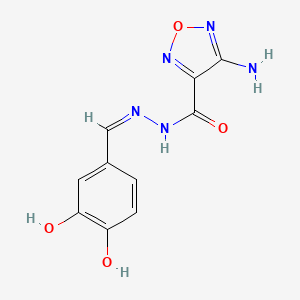
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine, also known as PSEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a morpholine derivative that has a phenylsulfonyl group attached to one of its nitrogen atoms and a phenylethyl group attached to the other nitrogen atom. PSEM has been found to have a unique mechanism of action that has made it a valuable tool for research in the fields of neuroscience, pharmacology, and physiology.
作用機序
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine selectively blocks the activity of the GIRK channel by binding to a specific site on the channel. This binding causes a conformational change in the channel that prevents the flow of potassium ions through the channel. This, in turn, leads to changes in the electrical activity of cells that are regulated by the GIRK channel.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In the nervous system, it has been shown to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to affect the activity of neurons in the hippocampus, a brain region involved in learning and memory. In the cardiovascular system, this compound has been shown to regulate heart rate and blood pressure.
実験室実験の利点と制限
One of the main advantages of using 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine in lab experiments is its selectivity for the GIRK channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is that it is not a reversible blocker of the GIRK channel. This means that once the channel is blocked, it cannot be unblocked by removing this compound from the system.
将来の方向性
There are several future directions for research involving 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine. One area of interest is the role of the GIRK channel in addiction and drug abuse. This compound has been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation. By studying the role of the GIRK channel in addiction, researchers may be able to develop new treatments for drug abuse. Another area of interest is the use of this compound in the treatment of epilepsy. This compound has been shown to affect the activity of neurons in the hippocampus, a brain region involved in the development of epilepsy. By studying the effects of this compound on epilepsy, researchers may be able to develop new treatments for this condition.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique mechanism of action has made it a valuable tool for research in the fields of neuroscience, pharmacology, and physiology. While there are limitations to its use, this compound has the potential to lead to new treatments for a wide range of conditions.
合成法
The synthesis of 2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 2-(2-phenylethyl)morpholine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and requires careful temperature control to prevent side reactions.
科学的研究の応用
2-(2-phenylethyl)-4-(phenylsulfonyl)morpholine has been found to be a valuable tool in scientific research due to its unique mechanism of action. It has been shown to selectively block the activity of a specific type of ion channel called the GIRK channel. The GIRK channel is involved in many physiological processes, including the regulation of heart rate, neuronal excitability, and pain perception. By selectively blocking the GIRK channel, this compound has been used to study the role of this channel in various physiological processes.
特性
IUPAC Name |
4-(benzenesulfonyl)-2-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c20-23(21,18-9-5-2-6-10-18)19-13-14-22-17(15-19)12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWCQOZSBEBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![ethyl (4-{[2-[(4-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate](/img/structure/B6108006.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6108016.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)
![2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6108047.png)

![1-(2-methoxybenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6108054.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B6108056.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6108064.png)
![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6108075.png)
![ethyl 5-[(4-nitrobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B6108076.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6108080.png)